D-Histidine - 351-50-8

D-Histidine

Catalog Number: EVT-249272
CAS Number: 351-50-8
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-histidine is an optically active form of histidine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a D-alpha-amino acid and a histidine. It is a conjugate base of a D-histidinium(1+). It is a conjugate acid of a D-histidinate(1-). It is an enantiomer of a L-histidine. It is a tautomer of a D-histidine zwitterion.
D-Histidine is a natural product found in Saccharomyces cerevisiae with data available.
Synthesis Analysis
  • Functionalized nanoparticles: D-histidine can be used to functionalize nanoparticles, imparting chirality to the material and allowing for enantioselective interactions with target molecules. [, , , ]
  • Modified membranes: D-histidine can be integrated into membranes or films, creating chiral environments for separating or sensing enantiomers. [, ]
Molecular Structure Analysis

The specific spatial arrangement of functional groups in D-histidine is crucial for its enantioselective interactions with other chiral molecules. Molecular modeling studies help elucidate the binding mechanisms and selectivity of D-histidine-based sensors. []

Chemical Reactions Analysis
  • Decarboxylation: D-histidine can be decarboxylated to histamine by the enzyme histidine decarboxylase. []
  • Esterification: D-histidine can be esterified with alcohols to form esters. [, ]
Mechanism of Action
  • Nutrient source: D-histidine can serve as a histidine source for bacteria capable of utilizing D-amino acids. This ability is often linked to the presence of D-histidine racemases. [, , , , ]
  • Enzyme regulation: D-histidine can modulate enzyme activity, as observed with its inhibitory effect on a temperature-sensitive intracellular protease in Bacillus subtilis. []
Applications
  • Studying amino acid transport: D-histidine is used as a model compound to investigate the transport mechanisms of amino acids across biological membranes. Studies have examined its diffusion across rat intestines [] and its transport characteristics in rat lung microvascular endothelial cells. []
  • Investigating bacterial metabolism: D-histidine serves as a substrate for certain bacteria, shedding light on their metabolic pathways. Research has focused on its utilization by Salmonella typhimurium [, , , ] and Paracolobactrum aerogenoides. []
  • Pharmacokinetic studies: D-histidine is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in vivo. Researchers have compared the enantiomer-specific pharmacokinetics of histidine and its analog, alpha-fluoromethylhistidine (FMH), in rats. []

Bacterial Physiology and Genetics

L-Histidine

Relevance: L-Histidine is the enantiomer of the target compound, D-histidine. Several studies have investigated the comparative transport and utilization of both enantiomers. For instance, research indicates that L-histidine uptake in rat lung microvascular endothelial cells occurs via a system N transport mechanism, whereas D-histidine uptake exhibits distinct characteristics, suggesting a different transport system. [] Additionally, both L-histidine and D-histidine have been shown to protect against zinc-induced neuronal death, although the underlying mechanisms may differ. [] Further research has explored the use of histidine decarboxylase for separating D-histidine from racemic mixtures. This enzyme specifically acts on L-histidine to produce histamine, enabling the isolation of D-histidine. []

alpha-Fluoromethylhistidine (FMH)

Relevance: FMH is structurally related to D-histidine and has been used to investigate the stereoselective pharmacokinetics of histidine analogs. Studies in rats demonstrated enantioselective distribution patterns for the enantiomers of FMH, with (S)-FMH showing prolonged brain penetration compared to (R)-FMH. In contrast, D-histidine exhibited a similar brain distribution profile to (S)-FMH, suggesting potential similarities in their transport mechanisms. []

2-Amino-2-norbornanecarboxylic acid (BCH)

Relevance: BCH is relevant to D-histidine research as it helped identify a secondary transport pathway for L-histidine. Inhibition of L-histidine uptake by BCH in sodium-free conditions indicated the involvement of a sodium-independent system L transport mechanism for L-histidine. Interestingly, D-histidine uptake was also reduced by BCH, suggesting a potential overlap in transport mechanisms for the two enantiomers. []

D-Methionine

Relevance: D-Methionine is relevant to D-histidine research because both D-amino acids are substrates for D-amino acid dehydrogenase in Salmonella typhimurium. Mutations in the dadA gene, which encodes for D-amino acid dehydrogenase, abolished the utilization of both D-histidine and D-methionine, indicating that this enzyme is crucial for the initial step of racemization for these D-amino acids. []

D-Alanine

Relevance: D-Alanine is relevant to D-histidine research as it influences the activity of D-amino acid dehydrogenase. In Salmonella typhimurium, the presence of D-alanine in growth media increased the activity of D-amino acid dehydrogenase, the enzyme responsible for the initial step in the racemization of D-histidine. [] This suggests a potential regulatory link between D-alanine availability and D-histidine utilization in this bacterium.

D-Lysine

Relevance: D-Lysine is structurally similar to D-histidine and was used in a study exploring modifications to the N-terminal amino acid of the eremomycin aglycone, an antibacterial peptide. While replacing the N-terminal N-methyl-D-leucine with D-lysine did not significantly alter the antibacterial activity, substitutions with D-histidine or D-tryptophan resulted in a loss of activity. [] This suggests a specific structural requirement at the N-terminus for the antibacterial activity of eremomycin aglycone and highlights the impact of side-chain variations among D-amino acids.

D-Glutamine

Relevance: D-Glutamine is relevant to D-histidine research because both D-amino acids are utilized differently by Fusobacterium nucleatum and Fusobacterium varium. F. varium can directly utilize D-glutamate, while F. nucleatum cannot and instead specifically utilizes D-histidine. [] Additionally, mass spectrometry analysis revealed that D-glutamine, along with D-histidine and D-phenylalanine, could form non-covalent complexes with glutathione. []

D-Serine

Relevance: D-Serine is relevant to D-histidine research due to its utilization by Fusobacterium species. Similar to D-histidine and D-glutamate, D-serine was found to be specifically utilized by F. varium but not by F. nucleatum. [] This suggests differences in the metabolic pathways of these closely related bacteria, particularly regarding their ability to utilize D-amino acids.

Urocanate

Relevance: Urocanate is relevant to D-histidine research because it can induce the enzyme system responsible for L-histidine degradation in a soil organism, similar to the induction caused by D-histidine. [] This suggests a potential shared regulatory mechanism or pathway for the metabolism of both L-histidine and D-histidine, involving urocanate as a key intermediate.

β-Alanyl-L-histidine (Carnosine)

Relevance: β-Alanyl-L-histidine is relevant to D-histidine research due to its ability to induce the L-histidine degradation system in a soil organism, similar to the induction by D-histidine. [] This suggests a possible interaction or overlap in the recognition mechanisms or metabolic pathways for these compounds, highlighting the importance of the histidine moiety in the induction process.

L-Histidyl-L-histidine

Relevance: L-Histidyl-L-histidine is relevant to D-histidine research because, like D-histidine, it can induce the enzyme system responsible for L-histidine degradation in a soil organism. [] This indicates a potential shared recognition mechanism or pathway for the metabolism of histidine-containing compounds, regardless of the chirality of the individual amino acids.

Properties

CAS Number

351-50-8

Product Name

D-Histidine

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

HNDVDQJCIGZPNO-RXMQYKEDSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N

Synonyms

D-Histidine;351-50-8;H-D-His-OH;(R)-2-Amino-3-(1H-imidazol-4-yl)propanoicacid;D-Histidin;D-His;(2R)-2-amino-3-(1H-imidazol-5-yl)propanoicacid;(R)-2-Amino-3-(4-imidazolyl)propionicacid;CHEBI:27947;D-alpha-Amino-beta-(4-imidazolyl)propionicacid;(2R)-2-amino-3-(1H-imidazol-4-yl)propanoicacid;ST069340;D-His-OH;D-Histamine;Poly-L-histidine;PubChem12316;2ez7;AC1L2FID;AC1Q4UAU;AC1Q5R0N;SCHEMBL59365;KSC222G6N;H3751_SIGMA;P2534_SIGMA;P9386_SIGMA

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N

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